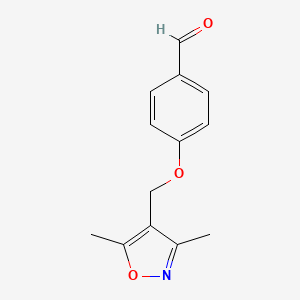

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde

Description

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde (CAS: 851721-91-0) is a synthetic organic compound featuring a benzaldehyde core substituted with a methoxy-linked 3,5-dimethylisoxazole moiety. This structure confers unique electronic and steric properties, making it a versatile intermediate in pharmaceutical and materials chemistry. The compound is synthesized via nucleophilic substitution reactions, as demonstrated in its preparation from methyl 4-((3,5-dimethylisoxazol-4-yl)methoxy)benzoate under alkaline hydrolysis conditions, yielding 87% of the target product . The aldehyde group facilitates further functionalization, enabling its use in condensation and coupling reactions to generate diverse heterocyclic systems.

Properties

IUPAC Name |

4-[(3,5-dimethyl-1,2-oxazol-4-yl)methoxy]benzaldehyde | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13NO3/c1-9-13(10(2)17-14-9)8-16-12-5-3-11(7-15)4-6-12/h3-7H,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LMLHECCOGOQRMS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C)COC2=CC=C(C=C2)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.25 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde typically involves the reaction of 4-hydroxybenzaldehyde with 3,5-dimethylisoxazole in the presence of a suitable base. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction is usually carried out at elevated temperatures to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can lead to the large-scale production of this compound.

Chemical Reactions Analysis

Types of Reactions

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde can undergo various chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

Substitution: The isoxazole ring can undergo substitution reactions with various electrophiles or nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).

Substitution: Reagents such as halogens (e.g., bromine) or nucleophiles (e.g., amines) can be used under appropriate conditions.

Major Products Formed

Oxidation: 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzoic acid.

Reduction: 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzyl alcohol.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemical Synthesis

Intermediate in Organic Synthesis

- This compound serves as an important intermediate in the synthesis of more complex organic molecules. Its functional groups allow for various chemical transformations, making it a versatile building block in organic chemistry.

Reactivity and Transformations

- 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde can undergo several reactions:

- Oxidation : The aldehyde group can be oxidized to form carboxylic acids.

- Reduction : It can be reduced to yield corresponding alcohols.

- Substitution Reactions : The methoxy and isoxazole groups can participate in nucleophilic substitution reactions with various reagents.

Biological Activities

Antimicrobial Properties

- Research indicates that derivatives of this compound exhibit antimicrobial activities. Studies have shown that compounds derived from isoxazole structures can inhibit the growth of bacteria and fungi, making them potential candidates for developing new antimicrobial agents.

Anticancer Potential

- Recent studies have investigated the compound's role as a BRD4 inhibitor, which has implications for cancer therapy. For example, derivatives of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde have demonstrated significant anti-proliferative effects against breast cancer cell lines. The mechanism involves modulation of gene expression and interference with cellular processes related to cancer progression .

Medicinal Applications

Therapeutic Investigations

- The compound is being explored for its therapeutic effects in treating various diseases, particularly metabolic disorders and cancers. Its interaction with specific molecular targets suggests potential benefits in drug development aimed at conditions like type 2 diabetes and certain cancers .

Case Studies

- One notable study focused on the design and synthesis of derivatives that showed promising results against BRD4, highlighting their ability to inhibit cell migration and induce apoptosis in cancer cells . Another case involved modifying natural alkaloids with isoxazole derivatives to enhance their biological activity, showcasing the compound's versatility in medicinal chemistry .

Industrial Applications

Material Development

- In industrial settings, this compound can be utilized in the development of new materials due to its chemical properties. Its ability to participate in polymerization reactions makes it suitable for creating novel polymers with specific functionalities.

Chemical Processes

- The compound's reactivity allows it to be used in various chemical processes, including catalysis and the development of fine chemicals. This aspect is particularly important for industries focused on sustainable chemistry practices where efficient synthesis routes are paramount.

Summary Table of Applications

| Application Area | Details |

|---|---|

| Chemical Synthesis | Intermediate for complex organic molecules; undergoes oxidation/reduction/substitution reactions |

| Biological Activities | Antimicrobial properties; anticancer potential as a BRD4 inhibitor |

| Medicinal Applications | Investigated for therapeutic effects; promising results against metabolic disorders and cancers |

| Industrial Applications | Used in material development; applicable in sustainable chemical processes |

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as receptors or ion channels. The isoxazole ring can interact with biological macromolecules through hydrogen bonding, hydrophobic interactions, and π-π stacking, leading to various biological effects.

Comparison with Similar Compounds

Structural and Functional Insights:

Substituent Effects: The methoxy linker in the target compound enhances solubility and provides a flexible spacer for subsequent reactions, contrasting with the phenethoxy group in I-6473, which may improve lipophilicity for membrane penetration .

Synthetic Efficiency :

- The target compound’s synthesis via ester hydrolysis (87% yield) is more efficient compared to the multi-step protocols for I-6473 and Compound 5f, which involve complex coupling reactions .

Biological Relevance :

- While the target compound is primarily an intermediate, derivatives like Compound 91 (a benzamide) highlight its role in developing kinase inhibitors . In contrast, the benzylidene-isoxazolone derivative exhibits direct antioxidant activity, underscoring the impact of substituents on bioactivity .

Biological Activity

4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to this compound, emphasizing its pharmacological significance.

Synthesis and Structural Characteristics

The synthesis of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde involves the reaction of isoxazole derivatives with benzaldehyde. The presence of the 3,5-dimethylisoxazole moiety enhances electron density and influences the compound's reactivity and biological activity. Recent studies have optimized synthetic routes to improve yield and purity, demonstrating the compound's versatility as an intermediate in drug development .

Anticancer Properties

Recent research has highlighted the potential of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde as a BRD4 inhibitor, which is significant in cancer therapy. In vitro studies demonstrated that derivatives of this compound exhibited varying degrees of inhibitory activity against BRD4, with some derivatives showing IC50 values as low as 0.544 μM. The binding modes analyzed through molecular docking revealed critical interactions between the compound and BRD4 that could be exploited for developing novel anticancer agents .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies indicate that it possesses moderate activity against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The structure-activity relationship (SAR) suggests that modifications to the isoxazole ring can enhance antimicrobial efficacy. For instance, compounds with sulfonyl substitutions have shown improved activity compared to their unsubstituted counterparts .

Neuropharmacological Effects

Research into the neuropharmacological effects of similar isoxazole derivatives indicates potential applications in treating neurological disorders. Compounds with structural similarities to 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde have demonstrated significant activity in inhibiting acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes involved in neurodegenerative diseases like Alzheimer's. This suggests that further exploration of this compound could yield valuable insights into its therapeutic potential in neuropharmacology .

Case Studies

Case Study 1: Anticancer Efficacy

A study conducted on a series of synthesized derivatives based on 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde revealed that certain modifications significantly enhanced BRD4 inhibitory activity. For example, derivative DDT26 showed promising results in reducing cell proliferation in breast cancer cell lines, indicating its potential as a lead compound for further development .

Case Study 2: Antimicrobial Testing

In antimicrobial assays, several derivatives were tested against a panel of pathogens. Notably, one derivative exhibited an MIC (Minimum Inhibitory Concentration) value of 30 µg/mL against Candida albicans, showcasing the compound's potential in treating fungal infections .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde, and how can reaction yields be maximized?

- Methodology :

- Nucleophilic Substitution : Use 4-hydroxybenzaldehyde as the starting material. React with 3,5-dimethylisoxazole-4-ylmethyl bromide (or chloride) in acetone or DMF using K₂CO₃ as a base (1.0–2.0 equivalents) under reflux (60–80°C). Monitor progress via TLC .

- Catalytic Optimization : Consider Brønsted acidic ionic liquids (e.g., [HMIm]BF₄) to enhance reaction efficiency and reduce side products .

- Yield Improvement : Purify intermediates via column chromatography (hexane/ethyl acetate gradient) and characterize using ¹H/¹³C NMR to confirm substitution. Typical yields range from 60–80%, depending on solvent polarity and catalyst .

Q. What analytical techniques are most effective for characterizing 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde?

- Methodology :

- GC-MS : Use a DB-5MS column (30 m × 0.25 mm, 0.25 μm film) with a temperature ramp (50°C to 300°C at 10°C/min). Compare retention indices and fragmentation patterns with analogs like syringaldehyde (3,5-dimethoxy-4-hydroxybenzaldehyde) .

- NMR : Assign peaks using ¹H (400 MHz) and ¹³C (100 MHz) in CDCl₃. Key signals: aldehyde proton (δ 9.8–10.2 ppm), isoxazole protons (δ 2.2–2.5 ppm for CH₃ groups), and aromatic protons (δ 6.9–7.4 ppm) .

- HPLC-PDA : Employ a C18 column with acetonitrile/water (70:30) to assess purity (>95%) and detect UV-active impurities (λ = 254 nm) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and stability of 4-(3,5-Dimethyl-isoxazol-4-ylmethoxy)-benzaldehyde in catalytic systems?

- Methodology :

- DFT Calculations : Optimize geometry at the B3LYP/6-311++G(d,p) level. Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. Compare with experimental data (e.g., reaction rates in ionic liquid catalysts) .

- Lattice Energy Analysis : Use CrystalExplorer to model hydrogen bonding and π-π stacking interactions in solid-state structures, which influence stability during storage .

Q. What strategies resolve contradictions in biological activity data for isoxazole-linked benzaldehyde derivatives?

- Methodology :

- Dose-Response Studies : Conduct in vitro assays (e.g., NCI-60 screening) at multiple concentrations (1 nM–10 mM) to distinguish cytotoxic vs. cytostatic effects. Syringaldehyde analogs showed activity at 10 mM, suggesting similar testing for the target compound .

- Metabolite Profiling : Use LC-HRMS to identify oxidative metabolites (e.g., aldehyde oxidation to carboxylic acid) that may alter bioactivity .

- Structure-Activity Relationship (SAR) : Compare with 3-methylisoxazole derivatives (e.g., ethyl 4-(4-(3-methylisoxazol-5-yl)phenethoxy)benzoate) to assess the role of the aldehyde group .

Q. How do steric and electronic effects influence the regioselectivity of further functionalization (e.g., aldol condensation) of this compound?

- Methodology :

- Steric Maps : Generate using molecular modeling software (e.g., MOE) to identify hindered sites. The 3,5-dimethylisoxazole group may shield the para position, favoring ortho-functionalization .

- Kinetic Isotope Effects (KIE) : Use deuterated aldehydes to study rate-determining steps in condensation reactions.

- Catalytic Screening : Test Lewis acids (e.g., ZnCl₂, BF₃·Et₂O) and organocatalysts (e.g., proline derivatives) to modulate selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.